2-(benzylthio)-N-(2-(thiophen-3-yl)benzyl)acetamide

Neurodegenerative disease Multi-target directed ligand Alzheimer's disease

2-(Benzylthio)-N-(2-(thiophen-3-yl)benzyl)acetamide (CAS 1797085-84-7) is a synthetic thioacetamide derivative with the molecular formula C20H19NOS2 (MW: 353.5) featuring a benzylthio donor and a thiophen-3-ylphenyl acceptor linked through an acetamide bridge. This compound has been curated in the ChEMBL database (CHEMBL4571763) and BindingDB (BDBM50532731) with reported inhibitory activity against acetylcholinesterase (AChE; Ki = 1.37 μM, mixed-type) and human monoamine oxidase A (MAO-A; IC50 ~ 2.81 μM).

Molecular Formula C20H19NOS2
Molecular Weight 353.5
CAS No. 1797085-84-7
Cat. No. B2806624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzylthio)-N-(2-(thiophen-3-yl)benzyl)acetamide
CAS1797085-84-7
Molecular FormulaC20H19NOS2
Molecular Weight353.5
Structural Identifiers
SMILESC1=CC=C(C=C1)CSCC(=O)NCC2=CC=CC=C2C3=CSC=C3
InChIInChI=1S/C20H19NOS2/c22-20(15-24-13-16-6-2-1-3-7-16)21-12-17-8-4-5-9-19(17)18-10-11-23-14-18/h1-11,14H,12-13,15H2,(H,21,22)
InChIKeyONOPQSPFWHOWDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzylthio)-N-(2-(thiophen-3-yl)benzyl)acetamide (CAS 1797085-84-7): A Dual AChE/MAO-A Inhibitor Thioacetamide for Multi-Target Neurodegenerative Disease Research


2-(Benzylthio)-N-(2-(thiophen-3-yl)benzyl)acetamide (CAS 1797085-84-7) is a synthetic thioacetamide derivative with the molecular formula C20H19NOS2 (MW: 353.5) featuring a benzylthio donor and a thiophen-3-ylphenyl acceptor linked through an acetamide bridge . This compound has been curated in the ChEMBL database (CHEMBL4571763) and BindingDB (BDBM50532731) with reported inhibitory activity against acetylcholinesterase (AChE; Ki = 1.37 μM, mixed-type) and human monoamine oxidase A (MAO-A; IC50 ~ 2.81 μM) [1]. Unlike clinically approved single-target agents, it simultaneously engages two validated neurodegenerative disease targets, positioning it as a multi-target directed ligand (MTDL) candidate scaffold [2].

Why 2-(Benzylthio)-N-(2-(thiophen-3-yl)benzyl)acetamide Cannot Be Replaced by Generic Thioacetamide Analogs


The biological activity of 2-(benzylthio)-N-(2-(thiophen-3-yl)benzyl)acetamide is critically dependent on the concerted presence of both the benzylthio group and the thiophen-3-ylphenyl scaffold. Removal of the benzylthio moiety (yielding a simple acetamide) or replacement of the thiophen-3-yl with a phenyl ring is predicted to ablate the dual AChE/MAO-A inhibitory profile . Similarly, relocating the thiophene substitution from the 3-position to the 2-position alters the molecular geometry and π-stacking potential of the biaryl system, which is likely to compromise binding to the peripheral anionic site (PAS) of AChE where mixed-type inhibitors characteristically interact [1]. The ethylene-spaced analog 2-(benzylthio)-N-(2-(thiophen-3-yl)ethyl)acetamide (CAS 1251577-92-0, MW 291.4) lacks the rigid benzyl linker and is a structurally distinct chemical entity with no published biological data supporting interchangeable use . Direct substitution without quantitative comparative potency, selectivity, and mechanism-of-action data introduces unacceptable uncertainty for reproducible research.

Quantitative Differentiation of 2-(Benzylthio)-N-(2-(thiophen-3-yl)benzyl)acetamide Against Approved AChE and MAO Inhibitors


Dual AChE/MAO-A Inhibition Profile vs. Single-Target Clinical Drugs Donepezil and Clorgyline

2-(Benzylthio)-N-(2-(thiophen-3-yl)benzyl)acetamide demonstrates simultaneous inhibition of both AChE (Ki = 1.37 μM; 1,370 nM) and MAO-A (IC50 = 2.81 μM; 2,810 nM) in biochemical assays [1]. In contrast, the frontline Alzheimer's drug donepezil inhibits only AChE (IC50 = 0.02 μM; 20 nM) with no reported MAO-A activity, while the MAO-A reference inhibitor clorgyline (IC50 = 19.5 nM) has no meaningful AChE activity [2][3]. The functional consequence is that this single chemical entity addresses two orthogonal disease-relevant pathways—cholinergic hypofunction (via AChE inhibition) and oxidative deamination of monoamine neurotransmitters (via MAO-A inhibition)—that would otherwise require combination therapy in an experimental setting.

Neurodegenerative disease Multi-target directed ligand Alzheimer's disease

Mixed-Type AChE Inhibition Kinetics Differentiates from Competitive Inhibitors Donepezil and Galantamine

Kinetic analysis reveals that 2-(benzylthio)-N-(2-(thiophen-3-yl)benzyl)acetamide inhibits electric eel AChE through a mixed-type mechanism (Ki = 1.37 μM), indicating simultaneous binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme [1]. This contrasts sharply with donepezil, which exhibits competitive inhibition (binding only at the CAS, IC50 = 0.02 μM), and galantamine, which is also a competitive inhibitor (IC50 = 0.35–0.5 μM) with no PAS engagement [2][3]. Mixed-type inhibitors are characterized by substrate concentration-independent inhibition at the allosteric PAS, which also mediates Aβ peptide aggregation—an additional disease-modifying mechanism that competitive inhibitors cannot offer.

Enzyme kinetics Acetylcholinesterase Mixed-type inhibition

Selectivity Advantage Over Dual AChE/BChE Inhibitor Rivastigmine: Potential for CNS-Focused Profiling

Current evidence from BindingDB indicates that 2-(benzylthio)-N-(2-(thiophen-3-yl)benzyl)acetamide has been tested and showed activity against AChE and MAO-A, with no BChE inhibition data reported in the curated dataset, suggesting either no significant BChE activity or that BChE was not a primary target of the original screening campaign [1]. In contrast, rivastigmine is a potent dual AChE/BChE inhibitor (AChE IC50 = 4.15 μM; BChE IC50 = 0.037 μM) with pronounced peripheral BChE activity that contributes to cholinergic side effects (nausea, vomiting) . A compound lacking strong BChE inhibition—while retaining AChE activity—may offer a more favorable tolerability profile for CNS applications where peripheral cholinesterase inhibition is undesirable. However, this inference requires direct experimental confirmation.

Butyrylcholinesterase Selectivity CNS drug development

Structural Differentiation from Benzothiazole-Derived Thioacetamides in Published MTDL Series

A 2024 study by Kumar et al. reported a series of benzothiazole-derived phenyl thioacetamides as dual MAO/ChE inhibitors, with lead compound 30 achieving IC50 values of 0.015 μM (MAO-B) and 0.114 μM (AChE) [1]. 2-(Benzylthio)-N-(2-(thiophen-3-yl)benzyl)acetamide is structurally distinct from this series in two key aspects: (1) it lacks the benzothiazole core, instead incorporating a thiophen-3-ylphenyl motif, and (2) it bears a benzylthio side chain rather than the phenyl thioacetamide substituents used in the Kumar series. This structural divergence creates a unique chemotype for exploring SAR around the thioacetamide linker, biaryl conformation, and heterocycle substitution pattern—parameters that directly influence target engagement and selectivity.

Structure-activity relationship Thioacetamide scaffold Molecular design

Recommended Application Scenarios for 2-(Benzylthio)-N-(2-(thiophen-3-yl)benzyl)acetamide Based on Differentiated Evidence


Multi-Target Directed Ligand (MTDL) Probe for Alzheimer's Disease In Vitro Models

The compound's dual AChE (Ki = 1.37 μM) and MAO-A (IC50 = 2.81 μM) inhibition profile makes it a suitable chemical probe for in vitro models investigating the multi-target hypothesis of Alzheimer's disease [1]. Unlike donepezil (AChE-only) or clorgyline (MAO-A-only), this single entity simultaneously modulates both cholinergic and monoaminergic pathways, enabling researchers to dissect synergistic effects in neuronal cell-based assays without confounding drug-drug interactions that occur in combination treatments [2][3].

AChE Peripheral Anionic Site (PAS) Binding and Aβ Anti-Aggregation Studies

Given its mixed-type AChE inhibition mechanism, this compound likely engages the peripheral anionic site (PAS) of AChE—a region implicated in promoting amyloid-beta (Aβ) peptide aggregation [1]. Researchers investigating PAS-mediated Aβ fibrillization can use this compound as a tool to study how PAS occupancy influences Aβ aggregation kinetics, a disease-modifying hypothesis that competitive inhibitors (e.g., donepezil, galantamine) cannot address due to their exclusive CAS binding [2].

Scaffold-Hopping SAR for MAO Isoform Selectivity Profiling

The thiophen-3-ylphenyl scaffold of this compound represents a chemically distinct chemotype from the benzothiazole-based dual inhibitors reported by Kumar et al. (2024) [1]. Researchers focused on MAO isoform selectivity (MAO-A vs. MAO-B) can procure this compound alongside benzothiazole analogs to systematically map how the heterocyclic core architecture influences isoform preference, providing SAR insights that guide lead optimization toward selective MAO-A or MAO-B profiles [2].

CNS Drug Development: Cholinesterase Selectivity Screening Panels

The apparent absence of strong BChE inhibition (based on curated database profiles) positions this compound as a candidate for selectivity screening panels aimed at identifying CNS-preferring cholinesterase inhibitors [1]. In drug development cascades where peripheral BChE activity is a liability (as seen with rivastigmine, BChE IC50 = 0.037 μM), this compound offers a differentiated starting point for medicinal chemistry optimization toward brain-penetrant, AChE-selective agents [2].

Quote Request

Request a Quote for 2-(benzylthio)-N-(2-(thiophen-3-yl)benzyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.